

1-(Pyridin-2-yl)ethan-1-one-d6 supplier information

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Compound of Interest

Compound Name: 1-(Pyridin-2-yl)ethan-1-one-d6

Cat. No.: B12367063

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Technical Guide: 1-(Pyridin-2-yl)ethan-1-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(Pyridin-2-yl)ethan-1-one-d6**, a deuterated analog of 1-(pyridin-2-yl)ethan-1-one. This compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Core Compound Information

1-(Pyridin-2-yl)ethan-1-one-d6 is a stable, isotopically labeled compound where six hydrogen atoms have been replaced with deuterium.^[1] This labeling provides a distinct mass signature, making it an ideal internal standard or tracer for quantitative analysis.^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **1-(Pyridin-2-yl)ethan-1-one-d6** is presented in the table below.

Property	Value	Reference
Synonyms	Methyl 2-pyridyl ketone-d6	[1][2][3]
Molecular Formula	C ₇ HD ₆ NO	[2][3]
Molecular Weight	127.17 g/mol	[2][3]
Appearance	Solid or liquid	[4]
Storage Temperature	Inert atmosphere, 2-8°C	[4]

Supplier Information

This compound is available from various chemical suppliers. A prominent supplier is MedChemExpress (MCE).[1][2][3][5][6]

Supplier	Catalog Number
MedChemExpress	HY-Y0743S

Applications in Research and Drug Development

The primary application of **1-(Pyridin-2-yl)ethan-1-one-d6** stems from its nature as a heavy-isotope-labeled compound. Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drugs.[1][2][3]

Key Applications:

- **Tracer:** This compound can be used as a tracer in various biological systems to study the metabolic fate of the parent compound.[2][3][6]
- **Internal Standard:** Due to its distinct mass, it is an excellent internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Experimental Methodologies

While specific experimental protocols for **1-(Pyridin-2-yl)ethan-1-one-d6** are not extensively published, a general methodology for its use as an internal standard in LC-MS-based quantitative analysis is outlined below.

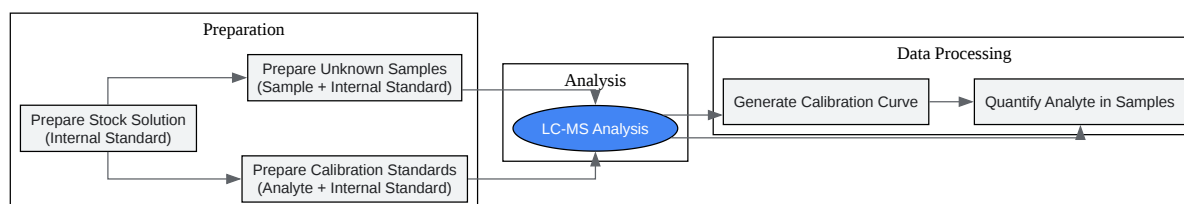
General Protocol for Use as an Internal Standard in LC-MS

- Preparation of Stock Solution:
 - Accurately weigh a known amount of **1-(Pyridin-2-yl)ethan-1-one-d6**.
 - Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration.
- Preparation of Calibration Standards:
 - Prepare a series of calibration standards by spiking known concentrations of the non-labeled analyte (1-(pyridin-2-yl)ethan-1-one) into the matrix of interest (e.g., plasma, urine).
 - Add a fixed concentration of the **1-(Pyridin-2-yl)ethan-1-one-d6** internal standard stock solution to each calibration standard.
- Sample Preparation:
 - To the unknown biological samples, add the same fixed concentration of the **1-(Pyridin-2-yl)ethan-1-one-d6** internal standard.
 - Perform necessary sample extraction procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
- LC-MS Analysis:
 - Inject the prepared calibration standards and unknown samples onto the LC-MS system.
 - Develop a chromatographic method to separate the analyte from other matrix components.

- Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the analyte and the deuterated internal standard.
- Data Analysis:
 - Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for utilizing **1-(Pyridin-2-yl)ethan-1-one-d6** as an internal standard in a typical quantitative analysis experiment.



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Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

1-(Pyridin-2-yl)ethan-1-one-d6 is a critical tool for researchers and scientists in the field of drug development and metabolic research. Its properties as a stable, isotopically labeled compound make it an invaluable internal standard for accurate and precise quantification of its

non-labeled counterpart in complex biological matrices. The methodologies outlined in this guide provide a framework for its effective implementation in the laboratory.

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